4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,11,13) |
InChI Key |
VPYZWWRTQYPRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Formation of the isoxazole ring system, often via cyclization reactions involving hydroxylamine derivatives and appropriate precursors.
- Introduction of the phenyl substituent at the 3-position through organometallic reagents or aromatic substitution.
- Conversion of carboxylic acid or related derivatives into the carboxamide functionality.
Synthesis via Halogenation and Amide Formation (Patent US3397209A)
A classical approach reported in patent literature involves the following key steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of isoxazolecarboxylic acids to form 3-halogen-5-isoxazolecarboxylic acids | Using halogenating agents under controlled heating | Introduces a reactive halogen substituent at the 3-position |
| 2 | Conversion of 3-halogen-5-isoxazolecarboxylic acids into 3-lower alkoxy-5-isoxazolecarboxylic acids or 3-benzyloxy-5-isoxazolecarboxylic acids | Reaction with lower alkanols (e.g., methanol) or benzyl alcohol in presence of potassium hydroxide at elevated temperature (~140°C) | Alkoxy substitution facilitates further transformations |
| 3 | Liberation of 3-hydroxy-5-isoxazolecarboxylic acid | Heating with hydrobromic acid or hydrochloric acid | Hydroxy group introduced at 3-position |
| 4 | Conversion of 3-hydroxy-5-isoxazolecarboxylic acid to acid chloride | Reaction with thionyl chloride in toluene under reflux for ~18 hours | Acid chloride is an activated intermediate for amide formation |
| 5 | Formation of 3-hydroxy-5-isoxazolecarboxamide | Reaction of acid chloride with concentrated aqueous ammonia under cooling | Yields the target carboxamide |
This method yields the 3-hydroxy-5-isoxazolecarboxamide intermediate, which can be further functionalized to introduce the phenyl group at the 3-position via organometallic coupling (e.g., Grignard reagents) or other substitution reactions.
Organometallic Coupling for Phenyl Substitution (Journal Article, J-Stage)
An advanced synthetic route involves:
- Preparation of isoxazolecarboxamides as precursors.
- Halogenation of isoxazolecarboxylic acids to form reactive intermediates.
- Reaction of these intermediates with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl group at the 3-position, yielding benzoylisoxazoles.
- Conversion of benzoylisoxazoles to the desired isoxazole derivatives by reaction with methoxylamine hydrochloride or other reagents.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of isoxazolecarboxylic acids | Standard halogenation protocols | Prepares halogenated intermediates |
| 2 | Reaction with phenylmagnesium bromide | Typically in anhydrous ether or THF at low temperature | Introduces phenyl substituent |
| 3 | Conversion to isoxazolecarboxamides | Reaction with methoxylamine hydrochloride or similar | Finalizes isoxazolecarboxamide structure |
The E/Z isomers of the oxime derivatives formed can be separated by silica gel chromatography or preparative HPLC for purity.
Metal-Free Synthetic Routes and Microwave-Assisted Synthesis (Research Review)
Recent methodologies emphasize green chemistry and efficiency:
- Metal-free synthesis of isoxazole derivatives via cycloaddition reactions involving nitrile oxide intermediates generated in situ from oximes.
- Use of microwave irradiation to accelerate reactions such as the formation of 3,5-disubstituted isoxazoles.
- Coupling of carboxylic acids with aniline derivatives under conventional coupling conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form amides.
- Subsequent cycloaddition of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to yield isoxazole esters, convertible to carboxamides.
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Metal-free cycloaddition | Oximes, TsN(Cl)Na·3H2O, alkynes | Room temperature to moderate heating, microwave irradiation | Avoids metal catalysts, rapid reaction times |
| Amide coupling | Carboxylic acids, aniline, DCC, DMAP | Conventional coupling at room temperature or mild heating | High yields, mild conditions |
| Microwave-assisted synthesis | Aryl aldehydes, hydroxylamine hydrochloride | Microwave irradiation for oxime formation and nitrile oxide generation | Enhanced reaction rates, improved yields |
These methods provide alternative routes to isoxazolecarboxamide derivatives with potential for functional group diversity and scalability.
Comparative Summary of Preparation Methods
| Preparation Aspect | Halogenation & Amide Formation (Patent) | Organometallic Coupling (J-Stage) | Metal-Free & Microwave Methods (Review) |
|---|---|---|---|
| Starting Materials | Isoxazolecarboxylic acids | Halogenated isoxazolecarboxylic acids, phenylmagnesium bromide | Oximes, carboxylic acids, anilines, alkynes |
| Key Reactions | Halogenation, acid chloride formation, ammonia coupling | Grignard coupling, oxime formation | Cycloaddition, amide coupling, microwave irradiation |
| Reaction Conditions | Heating, reflux, use of thionyl chloride | Anhydrous solvents, low temperature | Room temperature to microwave heating |
| Purification | Crystallization, extraction, chromatography | Silica gel chromatography, preparative HPLC | Standard chromatographic techniques |
| Advantages | Well-established, high purity | Direct phenyl introduction | Metal-free, rapid, environmentally friendly |
Research Results and Yields
- The patent method reports high purity 3-hydroxy-5-isoxazolecarboxamide with melting points around 245–250°C (decomposition) and efficient conversion via acid chloride intermediates.
- Organometallic coupling methods yield E/Z oxime isomers separable by chromatography, indicating good control over stereochemistry and purity.
- Microwave-assisted metal-free syntheses report quantitative yields in ester-functionalized isoxazoles, which can be converted into carboxamides, demonstrating excellent efficiency and potential for scale-up.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Analgesic and Anti-inflammatory Activity
The compound is known for its potential analgesic and anti-inflammatory effects. Various studies have demonstrated its efficacy through different mechanisms:
- COX Inhibition : Research indicates that isoxazole derivatives, including 4,5-dihydro-3-phenyl-5-isoxazolecarboxamide, exhibit selective inhibition of cyclooxygenase (COX) enzymes. For instance, compounds with specific substitutions on the phenyl ring showed significant anti-inflammatory activity and selectivity towards COX-2, which is often implicated in inflammatory processes .
- In Vivo Studies : In vivo evaluations using models such as carrageenan-induced paw edema have shown that certain derivatives of isoxazole can effectively reduce inflammation. The presence of specific substituents enhances their potency as analgesics .
Table 1: Summary of Analgesic and Anti-inflammatory Studies
| Study Reference | Compound Tested | Mechanism of Action | Key Findings |
|---|---|---|---|
| Rajanarendar et al. (2015) | 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | COX inhibition | Significant anti-inflammatory activity |
| Habeeb et al. (2001) | 4,5-diphenyl-4-isoxazolines | Selective COX-2 inhibition | Potent analgesic effects |
| Silva et al. (2002) | Isoxazole derivatives as nAChR ligands | Nicotinic receptor modulation | Best analgesic profile in series |
Antitumor and Anticancer Activity
The antitumor properties of this compound have been explored in several studies:
- Hsp90 Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit heat shock protein 90 (Hsp90), a critical target in cancer therapy. For example, a derivative showed high affinity for Hsp90 and effectively suppressed tumor growth in xenograft models .
- Cytotoxicity Against Cancer Cell Lines : Several studies have reported on the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, compounds were tested against human colon tumor cells and demonstrated significant cytotoxicity .
Table 2: Summary of Antitumor Studies
| Study Reference | Compound Tested | Cancer Type | Key Findings |
|---|---|---|---|
| Shaw et al. (2012) | N-phenyl-5-carboxamidyl isoxazoles | Colon cancer (CT-26) | High cytotoxic activity |
| Chen et al. (2014) | 4,5-diarylisoxazole scaffold | Glioblastoma xenograft model | Strong tumor growth suppression |
| Bargiotti et al. (2012) | Isoxazolo(aza)naphthoquinones | Various human tumors | High affinity for Hsp90 |
Immunomodulatory Effects
Recent research has highlighted the immunomodulatory properties of isoxazole derivatives:
- Regulation of Immune Functions : Certain isoxazole compounds have been shown to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF α and IL-1β. This suggests potential applications in treating autoimmune diseases .
Table 3: Summary of Immunomodulatory Studies
| Study Reference | Compound Tested | Immune Response Modulated | Key Findings |
|---|---|---|---|
| VGX-1027 Study | VGX-1027 | Carrageenan-induced pleurisy suppression | Reduced TNF α levels |
| MO5 Compound Study | MO5 | Humoral immune response | Inhibited PBMC proliferation |
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide, we compare it with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Isoxazolecarboxamide Derivatives
Key Comparisons
Substituent Effects on Reactivity and Binding
- The phenyl group in this compound contributes to steric bulk and π-π interactions, whereas fluorophenyl substituents (e.g., in ) introduce electronegativity, enhancing dipole interactions and solubility. Halogenated derivatives (e.g., ) exhibit increased metabolic stability due to reduced oxidative susceptibility but may face solubility challenges.
Functional Group Influence
- The carboxamide group in the target compound supports hydrogen bonding, critical for target binding in enzyme inhibition. In contrast, carboxylic acid derivatives (e.g., ) are more acidic and polar, favoring ionic interactions but limiting blood-brain barrier penetration. Ester analogs (e.g., ) are prodrugs with improved bioavailability but require enzymatic activation.
The benzodioxole amide () may intercalate into DNA or polymers via its extended aromatic system.
Synthetic Accessibility
- While synthesis details are sparse in the evidence, halogenated and fluorinated derivatives (e.g., ) likely require specialized reagents (e.g., trifluoromethylation agents), increasing complexity compared to the parent phenyl compound.
Research Implications and Gaps
- Pharmacological Potential: The carboxamide’s hydrogen-bonding capacity suggests utility in kinase or protease inhibition, but in vitro activity data are absent in the provided evidence.
- Material Science : The planar structure could stabilize conjugated polymers, though experimental evidence is needed.
- Synthetic Optimization : Comparative studies on substituent effects (e.g., fluorine vs. chlorine) could refine bioactivity and physicochemical properties.
Biological Activity
4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in cancer research and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 190.20 g/mol. The compound features an isoxazole ring structure that incorporates a phenyl group and an amide functional group. This unique structural configuration is associated with various pharmacological applications.
Research indicates that this compound interacts with multiple biological targets, influencing cellular pathways involved in cancer proliferation and immune regulation. Key mechanisms include:
- Inhibition of Kinases : Certain derivatives of isoxazole compounds have been shown to inhibit specific kinases that are crucial for tumor growth.
- Modulation of Immune Responses : The compound exhibits immunomodulatory effects, influencing the proliferation of peripheral blood mononuclear cells (PBMCs) and cytokine production .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : The compound has shown significant anti-proliferative effects against various cancer cell lines, including:
- Comparative Efficacy : In comparative studies against doxorubicin, certain synthesized isoxazole derivatives exhibited higher selectivity towards cancer cells while demonstrating lower toxicity towards normal cells .
Immunomodulatory Effects
The immunosuppressive properties of this compound have been explored in various contexts:
- Inhibition of PBMC Proliferation : The compound inhibited PHA-induced proliferation in PBMCs, indicating its potential as an immunosuppressive agent .
- Cytokine Modulation : It has been reported to inhibit TNFα production in human whole blood cultures, highlighting its role in regulating inflammatory responses .
Study on Isoxazole Derivatives
A study synthesized a series of isoxazole derivatives, including this compound, which were evaluated for their anticancer and immunomodulatory activities. The results indicated that these compounds significantly inhibited cell proliferation in various cancer models while also modulating immune responses .
Comparative Analysis Table
Q & A
Q. What are the recommended synthetic routes for 4,5-dihydro-3-phenyl-5-isoxazolecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine, followed by carboxamide functionalization. A general procedure involves reacting 5-aryl-substituted isoxazole-3-carboxylic acid derivatives with aniline derivatives in the presence of coupling agents like EDCI/HOBt. Key parameters include temperature control (e.g., 0–25°C for coupling) and stoichiometric ratios to minimize side reactions. For example, yields can be improved by using anhydrous solvents (e.g., DMF) and inert atmospheres . Critical Variables :
- Reaction time (12–24 hrs for amide bond formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm regiochemistry of the isoxazole ring and substituent positions. For example, NMR in [D6]DMSO at 500 MHz can resolve aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.2–2.3 ppm) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for refinement. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Hydrogen bonding networks in the crystal lattice can inform solubility and stability profiles .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, docking studies on mitochondrial targets (e.g., permeability transition pores) can explain discrepancies between in vitro assays (e.g., IC) and cellular uptake inefficiencies due to membrane permeability barriers .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Compare RMSD values (<2 Å) with experimental IC data to validate hypotheses .
Q. What strategies address inconsistent bioassay results in mitochondrial toxicity studies?
- Methodological Answer :
- Mitochondrial Isolation : Use C57BL/6J mouse liver mitochondria isolated via differential centrifugation (2,500 × g, 4°C). Pre-incubate with 1% DMSO to dissolve compounds, ensuring uniform distribution .
- Calcium Retention Capacity (CRC) Assays : Measure Ca-induced swelling using Calcium Green-5N fluorescence. Normalize data to protein content (Bradford assay) to control for mitochondrial batch variability .
Troubleshooting : - Inconsistent CRC results may arise from residual EGTA in buffers; validate chelator removal via ICP-MS.
Q. How can reaction stereochemistry be controlled during isoxazole ring formation?
- Methodological Answer :
- Chiral Auxiliaries : Introduce tert-butyl sulfinamide groups to direct cyclization stereoselectivity. Post-synthesis removal via acidic hydrolysis preserves enantiomeric excess (>90%) .
- Catalytic Asymmetric Synthesis : Use Cu(I)/BOX catalysts for [3+2] cycloadditions between nitrile oxides and alkenes. Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak AD-H column) .
Data Contradiction Analysis
Q. How to interpret conflicting data between computational logP predictions and experimental solubility?
- Methodological Answer :
- Experimental Validation : Measure partition coefficients (logP) using shake-flask method (octanol/water). Compare with ChemAxon or ACD/Labs predictions. Discrepancies >1 log unit suggest unaccounted hydrogen bonding (e.g., carboxamide tautomerism) .
- Solubility Enhancement : Co-crystallize with cyclodextrins or use nanoformulation (e.g., PLGA nanoparticles) to improve aqueous solubility for in vivo studies .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
